6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl hydrazines. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature . Another method involves the use of isocyanates under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of multiple substituents (chloro, fluoro, and methoxy) on the phenyl ring, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
596825-84-2 |
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Molecular Formula |
C12H8ClFN4O |
Molecular Weight |
278.67 g/mol |
IUPAC Name |
6-chloro-3-(2-fluoro-5-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H8ClFN4O/c1-19-7-2-3-9(14)8(6-7)12-16-15-11-5-4-10(13)17-18(11)12/h2-6H,1H3 |
InChI Key |
UOMLRPDDRYGEFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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